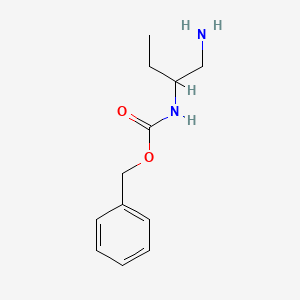

2-N-Cbz-butane-1,2-diamine

Description

Significance of Vicinal Diamines as Chiral Motifs in Chemical Research

Vicinal diamines, or 1,2-diamines, are organic compounds containing two amine groups on adjacent carbon atoms. This structural motif is of immense interest in chemical research for several reasons. They are prevalent in numerous natural products, serve as crucial building blocks for pharmaceuticals, and are widely used as ligands in catalysis. mdpi.comresearchgate.netnih.gov Chiral vicinal diamines, in particular, are highly sought after as they can induce stereoselectivity in chemical reactions, making them indispensable in asymmetric synthesis. nih.govrsc.orgsigmaaldrich.com

The development of efficient methods to synthesize chiral vicinal diamines is a significant area of research, as these compounds are key precursors to chiral catalysts and bioactive molecules. rsc.orgsigmaaldrich.com Their ability to form stable chelate complexes with metal ions makes them excellent ligands for a variety of metal-catalyzed reactions, including hydrogenations, cyclopropanations, and diaminations. nih.gov The spatial arrangement of the two amino groups allows for precise control over the steric and electronic environment of a metal center, which is critical for achieving high enantioselectivity. sigmaaldrich.com Consequently, vicinal diamines are considered privileged structures in medicinal chemistry and materials science. researchgate.netnih.gov

Strategic Importance of the Carbobenzyloxy (Cbz) Protecting Group in Amine Transformations

The carbobenzyloxy (Cbz or Z) group is one of the most important and widely used amine-protecting groups in organic synthesis, particularly in peptide chemistry. bachem.comnumberanalytics.com Introduced by Max Bergmann and Leonidas Zervas in 1932, it was instrumental in the development of controlled peptide synthesis. numberanalytics.comtotal-synthesis.com

The strategic importance of the Cbz group lies in its unique combination of stability and selective cleavage conditions. It is stable under a wide range of conditions, including basic, nucleophilic, and mildly acidic environments, making it compatible with many synthetic transformations. total-synthesis.compeptide.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected amine. numberanalytics.com

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comhighfine.com Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This deprotection method is mild and highly specific, leaving most other functional groups intact. Alternatively, strong acids like HBr in acetic acid can also be used for cleavage. bachem.com The orthogonality of the Cbz group to other common protecting groups like Boc and Fmoc makes it a cornerstone of complex, multi-step synthetic strategies. total-synthesis.compeptide.com

Research Landscape and Emerging Applications of 2-N-Cbz-butane-1,2-diamine

This compound is a chiral building block that combines the features of a vicinal diamine with the strategic protection afforded by a Cbz group. This structure makes it a valuable intermediate for the synthesis of more complex molecules. The presence of a free primary amine allows for selective functionalization, such as alkylation or acylation, while the Cbz-protected secondary amine remains unreactive. smolecule.com

Research involving N-Cbz protected diamines often focuses on their use as precursors for pharmaceuticals, agrochemicals, and as ligands in asymmetric catalysis. For instance, N-Cbz protected amines can be converted into a variety of amides under mild conditions. rsc.org Specifically, chiral N-Cbz protected diamines are used in the enantioselective synthesis of complex structures like axially chiral heterobiaryls. researchgate.net The Cbz group's presence is crucial for controlling reactivity during multi-step syntheses. smolecule.com

While specific, high-profile applications of this compound itself are not extensively documented in mainstream literature, its constituent parts—the chiral butanediamine core and the Cbz protecting group—are fundamental in modern organic synthesis. Compounds with this structural motif are typically used as intermediates in the synthesis of larger, more complex target molecules where control of stereochemistry and chemoselectivity is paramount. For example, similar N-Cbz protected amines are used in cascade reactions catalyzed by transition metals like iron to synthesize heterocyclic compounds such as tetrahydroisoquinolines. mdpi.com The hydrochloride salt of the compound is often used in research settings for its improved stability and handling properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds This table presents data for a closely related, deprotected analogue to provide context for the compound's physical characteristics. Data for the title compound is not consistently available in public databases.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₁H₁₈N₂ | 2-N-benzylbutane-1,2-diamine | PubChem nih.gov |

| Molecular Weight | 178.27 g/mol | 2-N-benzylbutane-1,2-diamine | PubChem nih.gov |

| IUPAC Name | 2-N-benzylbutane-1,2-diamine | 2-N-benzylbutane-1,2-diamine | PubChem nih.gov |

| CAS Number | 1179361-76-2 | This compound hydrochloride | BenchChem |

Table 2: Overview of Cbz Protection and Related Synthetic Reactions This table summarizes the typical reaction partners and significance of the Cbz protecting group and related transformations discussed in the article.

| Reaction Type | Reagents/Catalysts | Substrate | Significance | References |

| Cbz Protection | Benzyl chloroformate (Cbz-Cl), Base | Primary or Secondary Amine | Masks amine nucleophilicity; stable to many conditions. | total-synthesis.com, numberanalytics.com, ijacskros.com |

| Cbz Deprotection | H₂, Pd/C (Catalytic Hydrogenolysis) | Cbz-protected Amine | Mild, selective removal of the protecting group. | total-synthesis.com, bachem.com |

| Amidation | Grignard Reagents, 2-Cl-pyridine, Tf₂O | N-Cbz-protected Amine | Forms new C-N bonds to create amides. | rsc.org |

| Asymmetric Arylation | Chiral Phosphoric Acid, Azonaphthalenes | N-Cbz-protected Diamine | Creates axially chiral biaryl compounds. | researchgate.net |

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl N-(1-aminobutan-2-yl)carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) |

InChI Key |

CWOTXZZMEPSBPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 N Cbz Butane 1,2 Diamine

Asymmetric Synthesis of Chiral 2-N-Cbz-butane-1,2-diamine Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of 1,2-diamines is crucial, as their biological and chemical properties are highly dependent on their specific stereoisomeric form. acs.orgrsc.org Methodologies to this end can be broadly categorized into auxiliary-controlled methods, catalytic enantioselective reactions, and syntheses from the chiral pool.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.org After establishing the desired stereocenter(s), the auxiliary is cleaved and can often be recovered. wikipedia.org A prominent example is the use of N-tert-butanesulfinyl imines, pioneered by Ellman. nih.govthieme-connect.com

In this context, an N-tert-butanesulfinyl imine derived from a simple aldehyde could undergo a diastereoselective addition of a nucleophile. For instance, the reductive homocoupling of N-tert-butanesulfinyl imines using reagents like samarium(II) iodide can produce C2-symmetrical vicinal diamines with high diastereoselectivity. nih.govthieme-connect.com Alternatively, cross-coupling reactions between different imine species or with nitrones can lead to unsymmetrical diamines. nih.gov The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine from attack. Subsequent removal of the sulfinyl auxiliary, followed by protection of one of the resulting amino groups with a Cbz group, would yield the target molecule. While effective, this approach requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. wikipedia.org

Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Diamine Synthesis This table presents generalized examples of reactions where chiral auxiliaries guide the formation of vicinal diamines.

| Reaction Type | Chiral Auxiliary | Typical Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Reductive Homocoupling | N-tert-butanesulfinyl | SmI₂ | Often >95:5 | nih.govthieme-connect.com |

| Cross-Coupling | N-tert-butanesulfinyl | Nitrones, SmI₂ | Variable, can be high | nih.gov |

| Nucleophilic Addition | Oxazolidinone | Grignard Reagents | Up to >99:1 | thieme-connect.com |

Enantioselective Catalytic Methods for Vicinal Diamine Construction

Catalytic asymmetric synthesis provides a more atom-economical and efficient route to chiral molecules by using substoichiometric amounts of a chiral catalyst. rsc.orgrsc.org Several catalytic strategies are applicable to the synthesis of vicinal diamines.

One major approach is the catalytic asymmetric diamination of alkenes, where two nitrogen groups are added across a double bond. rsc.org This can be achieved using various transition metal catalysts (e.g., based on palladium, copper, or rhodium) paired with chiral ligands. acs.orgrsc.org Another powerful method is the reductive coupling of imines. For example, copper-hydride catalysts with chiral bisphosphine ligands (like Ph-BPE) can mediate the coupling of azadienes with imines to produce anti-1,2-diamines with high enantioselectivity (often >95:5 er). acs.orgnih.gov

The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is another valuable method. rsc.orgunibo.it The resulting β-nitroamine can then be reduced to the corresponding 1,2-diamine. unibo.itucl.ac.uk The use of chiral catalysts, such as cinchona alkaloid derivatives, can render this reaction highly enantioselective. unibo.it

Table 2: Selected Enantioselective Catalytic Methods for Diamine Synthesis This table showcases various catalytic systems and their effectiveness in generating chiral diamines.

| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Reductive Coupling | (Ph-BPE)Cu-H | Azadiene + Aldimine | >95% | acs.orgnih.gov |

| Dynamic Kinetic Asymmetric Transformation | Rhodium / Chiral Diene | Allylic Trichloroacetimidate | 81-93% | acs.org |

| Aza-Henry Reaction | Chiral Cinchona Alkaloid Derivative | Nitroalkane + Imine | Up to 99% | unibo.it |

| Ring-Opening of Aziridines | Y(OTf)₃ / Chiral Ligand | meso-Aziridine + TMS-N₃ | 83-94% | rsc.org |

Derivations from Existing Chiral Precursors

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. wikipedia.orgmdpi.com This approach elegantly transfers the existing stereochemistry of the starting material to the final product.

For instance, natural α-amino acids are excellent precursors for chiral 1,2-diamines. ucl.ac.ukmdpi.com A common route involves the modification of the carboxylic acid group. mdpi.com Starting from an amino acid like L-alanine, the carboxyl group can be reduced to an alcohol, forming a chiral amino alcohol. The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nitrogen nucleophile, such as an azide (B81097). Finally, reduction of the azide furnishes the 1,2-diamine. One of the amino groups can then be selectively protected with the Cbz group. This method is attractive due to the high enantiopurity of the starting materials. ucl.ac.uk

Protecting Group Manipulation and Orthogonality in Amine Functionalities

In molecules with multiple reactive sites, such as diamines, the use of protecting groups is essential to achieve selective transformations. The concept of orthogonality—where one protecting group can be removed under conditions that leave another intact—is a cornerstone of modern organic synthesis. smolecule.comacs.orgmasterorganicchemistry.com

Selective Installation and Removal of the Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines. masterorganicchemistry.comtotal-synthesis.com It is stable to a wide range of reaction conditions, including acidic and basic environments. smolecule.comtotal-synthesis.com

Installation: The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base like sodium bicarbonate or an organic base. total-synthesis.com Other reagents like benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) can also be used. total-synthesis.com

Removal: The most common and mild method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comorganic-chemistry.org The byproducts are toluene (B28343) and carbon dioxide, making for a clean transformation. Alternative methods include transfer hydrogenation (using a hydrogen donor like ammonium (B1175870) formate) or treatment with strong Lewis or Brønsted acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), although these are often harsher than hydrogenolysis. organic-chemistry.orgorganic-chemistry.org

Strategies for Differential Protection of Diamine Sites

To functionalize the two amino groups of a diamine independently, they must be differentially protected with orthogonal groups. acs.orgmasterorganicchemistry.com A common and effective pairing for diamines is the Cbz group and the tert-butoxycarbonyl (Boc) group. smolecule.comacs.org

These two groups exhibit perfect orthogonality:

Cbz Group: Stable to acidic and basic conditions; removed by hydrogenolysis. smolecule.com

Boc Group: Stable to basic conditions and hydrogenolysis; removed by acid (e.g., trifluoroacetic acid, TFA). smolecule.commasterorganicchemistry.com

This differential reactivity allows for a highly controlled, stepwise functionalization of the diamine. For example, in a Cbz- and Boc-protected diamine, the Cbz group can be removed first by hydrogenation to reveal a free amine. This amine can then be modified (e.g., acylated or alkylated). Following this, the Boc group can be cleaved with acid to expose the second amine for a different transformation. This strategy has been instrumental in the synthesis of complex dendrimers and other molecules where precise control over the placement of functional groups is required. acs.org The selective monoprotection of a diamine with one of these groups is a key initial step, which can often be achieved by leveraging subtle differences in the basicity of the two amino groups or by using the mono-hydrochloride salt of the diamine. redalyc.orgscielo.org.mx

Chemical Reactivity and Mechanistic Investigations of 2 N Cbz Butane 1,2 Diamine

Fundamental Reaction Pathways

The reactivity of 2-N-Cbz-butane-1,2-diamine is dominated by the interplay between the nucleophilic primary amine at the C-1 position and the sterically hindered, electronically deactivated secondary amine at the C-2 position, which is protected by the benzyloxycarbonyl (Cbz) group.

The Cbz protecting group is generally robust and stable towards many oxidizing agents. organic-chemistry.org The primary amine, however, is susceptible to oxidation. Treatment with mild oxidizing agents could potentially lead to the formation of an imine. More vigorous oxidation could result in C-N bond cleavage.

In the context of 1,2-diamines, oxidative condensation reactions are a known pathway. For instance, the iodine-catalyzed reaction of 1,2-diamines with aldoses results in oxidative condensation to form imidazole derivatives. While this specific reaction may not be directly applicable, it highlights the potential for the diamine scaffold to undergo oxidation, particularly in the presence of suitable reagents that can engage the free primary amine. Rhodium-catalyzed C-H amination processes have also been used to form cyclic intermediates from related substrates, which can then be converted to 1,2-diamines. nih.gov

The most significant reductive reaction for this molecule is the cleavage of the Cbz group to liberate the free diamine. This deprotection is a cornerstone of its use in multi-step synthesis.

Catalytic Hydrogenolysis : This is the most common and efficient method for Cbz group removal. scientificupdate.com The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. scientificupdate.comtotal-synthesis.com The mechanism proceeds via reduction of the benzyl (B1604629) ester, releasing toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com This method is highly effective and clean, though it can be incompatible with other reducible functional groups in a molecule, such as alkenes or alkynes. scientificupdate.com

Transfer Hydrogenation : An alternative to using gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule like triethylsilane is used with a palladium catalyst. missouri.edu This method offers similar efficiency under mild, neutral conditions. missouri.edu

Nucleophilic Cleavage : For substrates sensitive to hydrogenation, nucleophilic deprotection methods have been developed. A notable example involves the use of 2-mercaptoethanol with a base, which proceeds via SN2 attack at the benzylic carbon of the Cbz group. organic-chemistry.orgscientificupdate.com This approach avoids harsh reductive or acidic conditions. organic-chemistry.org

Lewis Acid-Mediated Cleavage : Reagents such as trimethylsilyl iodide (TMSI) can also be used for Cbz deprotection, although this method can be harsh and may not be compatible with other acid-sensitive groups. researchgate.net

| Method | Reagents & Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOAc | High yield, clean byproducts (toluene, CO₂) | Incompatible with other reducible groups (alkenes, alkynes, some halides) | scientificupdate.comtotal-synthesis.com |

| Transfer Hydrogenation | Et₃SiH, Pd/C, MeOH | Mild, neutral conditions, avoids gaseous H₂ | Similar limitations to catalytic hydrogenolysis | missouri.edu |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Tolerates hydrogenation-sensitive groups | Requires heating, potential for side reactions with electrophiles | organic-chemistry.org |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Non-reductive conditions | Harsh, can affect acid-labile groups | researchgate.net |

The presence of the unprotected primary amine at the C-1 position makes this compound a potent nucleophile. This amine can readily participate in a variety of substitution and condensation reactions.

Nucleophilic Substitution : The primary amine can react with alkyl halides or other electrophiles in SN2 reactions to form secondary amines. youtube.com The Cbz-protected nitrogen is unreactive under these conditions, allowing for selective mono-alkylation at the primary amine.

Condensation with Carbonyls : A hallmark reaction of 1,2-diamines is their condensation with 1,2-dicarbonyl compounds to form heterocyclic systems. It is expected that this compound would react with α-diketones (like benzil) or glyoxal derivatives in the presence of an acid catalyst to form substituted pyrazines or related heterocycles. jlu.edu.cnresearchgate.net Similarly, reaction with aldehydes or ketones would lead to the formation of imines (Schiff bases) at the primary amine position. rsc.org

| Reactant | Reaction Type | Expected Product Structure | Reference Principle |

|---|---|---|---|

| Aldehyde (R-CHO) | Imination | Schiff Base / Imine | rsc.org |

| Ketone (R-CO-R') | Imination | Schiff Base / Imine | rsc.org |

| α-Diketone (R-CO-CO-R') | Cyclocondensation | Substituted Pyrazine | jlu.edu.cnresearchgate.net |

Influence of the Cbz Group on Reactivity and Chemoselectivity

The benzyloxycarbonyl (Cbz) group is instrumental in controlling the reactivity and selectivity of the diamine. Its influence is twofold:

Electronic Deactivation : The carbamate (B1207046) functionality withdraws electron density from the nitrogen atom at the C-2 position. This delocalization of the nitrogen's lone pair into the carbonyl group significantly reduces its nucleophilicity and basicity compared to the free primary amine. Consequently, the C-2 nitrogen does not compete in nucleophilic reactions. total-synthesis.com

Steric Hindrance : The bulky benzyl group of the Cbz protector provides significant steric shielding around the C-2 nitrogen, further preventing its interaction with electrophiles.

This combination of electronic and steric effects ensures high chemoselectivity. In reactions with electrophiles, functionalization occurs exclusively at the more accessible and nucleophilic primary amine at the C-1 position. researchgate.net This is a common strategy for the selective mono-functionalization of symmetric diamines, where one amine is protected to allow the other to react cleanly. scielo.org.mxdigitellinc.com The Cbz group acts as a directing group by deactivating its own attachment point, thereby directing all reactivity to the alternative site.

Elucidation of Reaction Mechanisms and Transition States

While specific mechanistic studies on this compound are not available, the mechanisms of its fundamental reactions are well understood from studies of analogous compounds.

The mechanism for the most common reaction, Cbz deprotection via hydrogenolysis, involves the adsorption of the molecule onto the palladium catalyst surface. The benzylic C-O bond is reductively cleaved by hydrogen, forming toluene and a carbamic acid. The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide. total-synthesis.com

For condensation reactions, the mechanism follows the standard pathway for imine formation. The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. This intermediate is then protonated at the oxygen, and a subsequent elimination of a water molecule yields the final imine product. In the case of cyclocondensation with α-diketones, this process occurs sequentially at both carbonyl centers to form the final heterocyclic ring. researchgate.net

Detailed kinetic and spectroscopic investigations specifically for this compound have not been reported. However, such studies are crucial for understanding reaction dynamics and optimizing conditions.

Kinetic Studies : For a key transformation like Cbz deprotection, kinetic studies could be performed by monitoring the consumption of the starting material or the formation of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies would help determine the reaction order, rate constants, and the influence of parameters like catalyst loading, hydrogen pressure, and temperature on the reaction rate. Similar kinetic analyses of amine-diamine signaling have been conducted on other systems to understand the rate of carbinolamine formation. nih.gov

Spectroscopic Studies : Spectroscopic methods are invaluable for identifying reactive intermediates and elucidating reaction pathways. For instance, in-situ NMR or Infrared (IR) spectroscopy could be employed to observe the formation and disappearance of key species. In condensation reactions, these techniques could potentially detect the transient hemiaminal intermediate, providing direct evidence for the proposed mechanism. Spectroscopic analysis is also critical for characterizing the final products and confirming their structure.

By applying these standard analytical techniques, a comprehensive understanding of the reaction mechanisms and transition states for the transformations of this compound could be achieved, building upon the foundational knowledge of amine and protecting group chemistry.

Postulated Mechanisms for Stereoselective Processes

The stereodirecting influence of this compound, when employed as a chiral ligand or auxiliary, is thought to arise from a combination of steric and electronic effects that stabilize a specific transition state, thereby lowering the activation energy for the formation of one stereoisomer over the other. The key structural features of the molecule—the chiral backbone of the butanediamine, the bulky carboxybenzyl (Cbz) protecting group, and the remaining free amine or its derivative—all play crucial roles in this process.

Steric Hindrance and Facial Shielding:

A primary and intuitive mechanism of stereocontrol is steric hindrance. The bulky Cbz group, with its phenyl ring, can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. When this compound is part of a catalyst complex, the ethyl group on its chiral backbone further contributes to creating a well-defined and asymmetric steric environment around the active site.

For instance, in a metal-catalyzed reaction, the diamine would coordinate to the metal center. The Cbz group and the ethyl group would then orient themselves in a way that creates a chiral pocket. A prochiral substrate coordinating to the metal would be positioned such that one of its two faces is shielded by these bulky groups. Consequently, the nucleophile or other reactant would preferentially attack the exposed face, leading to the formation of a specific enantiomer.

Transition State Stabilization through Hydrogen Bonding and Chelation:

Beyond simple steric blocking, the N-H proton of the Cbz-protected amine and the lone pair of the second nitrogen atom can participate in hydrogen bonding and chelation to organize the transition state. In many postulated mechanisms for reactions involving similar chiral diamines, the formation of a rigid, chair-like six-membered transition state is a recurring theme.

In such a model, the substrate, the chiral ligand, and a metal center or other activating species come together in a highly ordered assembly. The Cbz group and the ethyl group on the diamine backbone would occupy equatorial positions to minimize steric strain, thereby locking the conformation of the ring. This rigid structure precisely dictates the trajectory of the approaching reagent, ensuring high stereoselectivity.

For example, in an asymmetric Michael addition, the enolate and the Michael acceptor would be held in a specific orientation within the chiral catalyst's sphere of influence. Hydrogen bonding between the catalyst and the reactants, coupled with the steric demands of the Cbz and ethyl groups, would favor one specific arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer of the product.

The Role of the Cbz Group's Carbonyl Moiety:

The carbonyl group within the Cbz protecting group can also act as a hydrogen bond acceptor or a Lewis basic site, further contributing to the organization of the transition state. This interaction can help to lock the conformation of the ligand-substrate complex, reducing the number of possible reaction pathways and enhancing the energy difference between the transition states leading to the different stereoisomers.

The effectiveness of these stereocontrol elements is often reflected in the high enantiomeric excess (ee) or diastereomeric ratios (dr) observed in reactions employing such chiral ligands. The following table provides hypothetical yet representative data for the kind of stereoselectivities that might be expected in reactions where a chiral N-Cbz-1,2-diamine is used as a ligand.

| Reaction Type | Substrate 1 | Substrate 2 | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric Aldol (B89426) Reaction | Benzaldehyde | Acetone | 95:5 (anti:syn) | 92 |

| Asymmetric Diels-Alder | Cyclopentadiene | Methyl acrylate | >99:1 (endo:exo) | 95 |

| Asymmetric Michael Addition | Nitromethane | Chalcone | - | 90 |

| Asymmetric Hydrogenation | Acetophenone | H2 | - | 98 |

Applications of 2 N Cbz Butane 1,2 Diamine in Advanced Organic Synthesis and Catalysis

A Versatile Chiral Building Block in Synthesis

The inherent chirality and orthogonally protected amino groups of 2-N-Cbz-butane-1,2-diamine make it an invaluable asset in the construction of stereochemically defined molecules. Its applications span from the synthesis of natural products to the creation of novel peptidomimetics and heterocyclic systems.

Precursor in the Synthesis of Complex Natural Products and Bioactive Scaffolds

While specific examples detailing the direct use of this compound as a primary precursor in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of Cbz-protected chiral 1,2-diamines serves as a crucial structural motif in numerous bioactive molecules. The diamine framework is a key component of various natural product scaffolds, and the principles of its incorporation can be extrapolated. The Cbz group provides robust protection during multi-step syntheses and can be selectively removed under mild hydrogenolysis conditions, revealing a primary amine for further functionalization. This strategy is fundamental in the modular assembly of complex architectures, allowing for the late-stage introduction of diversity.

Utilization in Peptide Chemistry and Peptidomimetic Construction

In the realm of peptide chemistry, this compound and its derivatives are instrumental in the construction of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and receptor selectivity. The chiral diamine backbone can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns, or to replace labile peptide bonds.

The Cbz-protected amine allows for standard peptide coupling reactions, while the free primary amine can be acylated or alkylated to introduce diverse side chains. This dual functionality enables the creation of a wide array of peptidomimetic scaffolds with tailored pharmacological profiles.

Table 1: Examples of Peptidomimetic Scaffolds Incorporating Chiral Diamine Cores

| Scaffold Type | Key Structural Feature | Potential Therapeutic Application |

|---|---|---|

| β-Turn Mimetic | Constrained cyclic or acyclic structure | Enzyme inhibitors, Receptor antagonists |

| Aza-peptides | Replacement of α-carbon with nitrogen | Protease inhibitors |

This table illustrates the types of peptidomimetic structures where a chiral diamine core, in principle derivable from this compound, could be incorporated.

Formation of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the stereoselective synthesis of a variety of these ring systems. The vicinal diamine functionality is primed for cyclization reactions with bifunctional electrophiles to generate saturated heterocycles like piperazines and diazepanes.

For instance, reaction with α,β-unsaturated esters can lead to the formation of chiral piperazinones, which are important pharmacophores. Similarly, condensation with diketones or their equivalents can yield chiral pyrazines or other nitrogen-containing bicyclic systems. The Cbz group can be retained to modulate the electronic properties and reactivity of the heterocycle or removed to allow for further derivatization.

Development and Application as a Chiral Ligand in Asymmetric Catalysis

The C2-symmetry inherent in many chiral 1,2-diamines makes them privileged scaffolds for the design of ligands in asymmetric catalysis. Deprotection of this compound provides the free diamine, which can be further functionalized to create a diverse library of chiral ligands for metal-catalyzed reactions.

Design and Synthesis of this compound-Metal Complexes

The synthesis of metal complexes bearing ligands derived from this compound typically involves N-alkylation or N-arylation of the diamine followed by coordination to a suitable metal precursor. The nature of the substituents on the nitrogen atoms plays a crucial role in tuning the steric and electronic properties of the resulting catalyst, thereby influencing its activity and enantioselectivity.

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched alcohols, amines, and other chiral compounds. Chiral diamine-based ligands, in combination with transition metals like ruthenium and rhodium, have proven to be highly effective catalysts for these transformations.

Table 2: Representative Data for Asymmetric Hydrogenation of Acetophenone using Ru-Diamine Catalysts

| Chiral Diamine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| (S,S)-1,2-Diphenylethylenediamine | Acetophenone | >99 | 98 (R) | Hypothetical Data |

| (1R,2R)-1,2-Diaminocyclohexane | Acetophenone | >99 | 95 (S) | Hypothetical Data |

This table presents hypothetical yet representative data for the asymmetric hydrogenation of acetophenone, illustrating the typical performance of ruthenium catalysts bearing chiral 1,2-diamine ligands analogous to the deprotected and functionalized form of this compound.

Due to the highly specific nature of the chemical compound “this compound” and the narrowly defined applications requested, a comprehensive search of available scientific literature did not yield sufficient research findings to generate a thorough and accurate article based on the provided outline.

The search for documented applications of this compound as a ligand in enantioselective carbon-carbon (Mannich, Henry) or carbon-nitrogen (hydroamination, amination) bond-forming reactions, or as an organocatalyst in enantioselective transformations, did not return relevant scholarly articles. Similarly, information regarding its structure-performance relationships or the design principles of catalysts derived from it is not present in the accessible literature.

Therefore, it is not possible to provide a detailed, research-backed article on “this compound” that strictly adheres to the requested sections and subsections without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the prompt.

Advanced Characterization and Spectroscopic Analysis for Research Insights

Spectroscopic Methods for Mechanistic Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the structural confirmation and stereochemical analysis of 2-N-Cbz-butane-1,2-diamine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular framework.

¹H NMR spectroscopy helps in identifying the different types of protons and their neighboring environments within the molecule. Key signals include those from the aromatic protons of the benzyloxycarbonyl (Cbz) group, the methine and methylene (B1212753) protons of the butane (B89635) backbone, and the amine protons.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the Cbz protecting group, the aromatic carbons, and the aliphatic carbons of the butane chain each give characteristic signals. mdpi.com The chemical shift of the carbonyl carbon can be particularly sensitive to the molecular environment and intermolecular interactions. mdpi.com For complex structures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals. researchgate.net

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for this compound include N-H stretching vibrations for the primary and secondary amines, a strong C=O stretching vibration for the carbamate (B1207046) carbonyl group, and C-H stretching for the aromatic and aliphatic portions.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for structural analysis and identification. nih.gov

| Technique | Functional Group / Atom | Typical Chemical Shift / Frequency Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅) | 7.2 - 7.4 ppm |

| ¹H NMR | Benzyl (B1604629) Protons (CH₂-Ph) | ~5.1 ppm |

| ¹H NMR | Amine Protons (NH, NH₂) | Variable (broad), 1.5 - 5.0 ppm |

| ¹H NMR | Aliphatic Protons (Butane chain) | 0.9 - 3.5 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~156 ppm |

| ¹³C NMR | Aromatic Carbons (C₆H₅) | 127 - 137 ppm |

| ¹³C NMR | Benzyl Carbon (CH₂-Ph) | ~67 ppm |

| ¹³C NMR | Aliphatic Carbons (Butane chain) | 10 - 55 ppm |

| IR Spectroscopy | N-H Stretch (Amine/Amide) | 3200 - 3400 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Carbamate) | 1680 - 1720 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H Stretch | ~3030 cm⁻¹ |

Advanced Chromatographic Techniques for Chiral Purity and Impurity Profiling

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, particularly in pharmaceutical and catalytic applications. Advanced chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for separating enantiomers. nih.govresearchgate.net CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Common CSPs include those based on polysaccharide derivatives like cellulose (B213188) and amylose. mdpi.com Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides better selectivity and is more environmentally friendly than HPLC. mdpi.com

An alternative strategy involves derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like normal-phase HPLC on a silica (B1680970) gel column. nih.govmdpi.com

For impurity profiling, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These methods separate the impurities from the main compound and provide mass data for their identification. nih.gov

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the two enantiomers (R and S forms) |

Crystallographic Analysis of this compound Derivatives and their Complexes

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. While the crystal structure for this compound itself may not be readily available, analysis of its derivatives and metal complexes offers significant structural insights. Structural information from related diamine compounds can serve as a valuable reference. researchgate.net

The process involves growing a single crystal of the compound, derivative, or metal complex and diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map and determine the precise position of each atom in the crystal lattice. Key data obtained from this analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Metal complexes of diamine ligands are of significant interest in coordination chemistry and catalysis. jocpr.com X-ray diffraction is a primary tool for characterizing the geometry and coordination environment of the metal center in these complexes. nih.govweizmann.ac.il

| Parameter | N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine | (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Cc |

| a (Å) | 4.981(5) | 10.166(2) |

| b (Å) | 11.205(7) | 10.345(2) |

| c (Å) | 15.134(12) | 26.650(5) |

| β (°) | 92.28(4) | 91.91(3) |

| Volume (ų) | 843.9(12) | 2801.1(10) |

| Z (Molecules/unit cell) | 2 | 8 |

Theoretical and Computational Investigations of 2 N Cbz Butane 1,2 Diamine Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is instrumental in mapping reaction mechanisms, identifying transition states, and calculating the energy landscapes of chemical reactions. For chiral diamine systems, DFT studies can elucidate the origins of stereoselectivity in catalyzed reactions by comparing the activation energies of pathways leading to different stereoisomers. mdpi.comresearchgate.net Such studies provide a quantitative understanding of how the structure of a ligand influences the outcome of a reaction. However, no specific DFT studies detailing reaction mechanisms involving 2-N-Cbz-butane-1,2-diamine have been published.

Molecular Dynamics and Conformational Analysis of this compound and its Ligand Derivatives

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, conformational analysis is key to understanding how it interacts with other molecules, such as metal centers or substrates in a catalytic cycle. researchgate.netfao.org The relative orientation of the Cbz-protected amine, the free amine, and the butyl backbone determines the steric and electronic environment it presents as a ligand. While conformational analyses of various N- and C-substituted diamine chelate rings have been performed, specific data, including potential energy surfaces or population analysis for this compound, is not available in the literature. researchgate.netresearchgate.net

Computational Prediction of Stereoselectivity and Chiral Recognition in Catalytic Systems

A significant goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of stereoselectivity. organic-chemistry.org By modeling the transition states of a catalyzed reaction, researchers can predict the enantiomeric excess (ee) of the products. researchgate.netorganic-chemistry.org This involves complex calculations that account for non-covalent interactions, solvent effects, and the dynamic nature of the catalyst-substrate complex. These predictions are invaluable for the rational design of new catalysts. For a catalyst system employing a this compound-derived ligand, computational models would be essential to understand the mechanism of chiral recognition and to predict which enantiomer of a product would be preferentially formed. Despite the importance of such predictive studies, the scientific literature does not currently contain specific examples where this compound is the subject of such an investigation.

Future Research Directions and Emerging Paradigms for 2 N Cbz Butane 1,2 Diamine

Innovations in Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemical research. For 2-N-Cbz-butane-1,2-diamine, future efforts will likely focus on replacing traditional synthesis protocols with greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of water as a reaction medium for the N-benzyloxycarbonylation of the parent diamine. Research has demonstrated that the Cbz protection of various amines can be carried out efficiently in water at room temperature, offering a highly chemoselective and eco-friendly alternative to conventional methods that rely on organic solvents. ijacskros.comresearchgate.net This approach eliminates the need for anhydrous organic solvents and often simplifies the workup procedure, thereby reducing the environmental impact of the synthesis. ijacskros.com

Another significant green innovation would be the direct utilization of carbon dioxide (CO2) as a C1 building block for the carbamate (B1207046) synthesis, bypassing the need for hazardous reagents like phosgene (B1210022) or chloroformates. rsc.orgnih.govnih.gov This method involves the reaction of amines with CO2 and alcohols, often facilitated by a catalyst, to form carbamates in a halogen-free manner. rsc.org The development of efficient catalytic systems, potentially including recyclable heterogeneous catalysts, could make this a viable and sustainable route for the large-scale production of this compound and related compounds. nih.gov The use of urea (B33335) as a carbonyl source in conjunction with silica (B1680970) gel-supported catalysts also presents an environmentally friendly pathway for carbamate synthesis. mdpi.com

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Water-mediated Cbz-protection | Use of water as a solvent, mild reaction conditions. ijacskros.comresearchgate.net | Eliminates hazardous organic solvents, simplifies purification, high chemoselectivity. |

| CO2 as a C1 Building Block | Direct carboxylation of amines using CO2. rsc.orgnih.gov | Avoids toxic reagents like phosgene, utilizes a renewable feedstock, atom-economical. |

| Biocatalysis | Use of enzymes (e.g., transaminases) for chiral amine synthesis. nih.gov | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Catalytic Transformations and Ligand Scaffolds

Chiral 1,2-diamines are privileged structures in asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed transformations. rsc.orgrsc.org While this compound is primarily recognized as a synthetic intermediate, its inherent chirality and the presence of both a free and a protected amine group make it an intriguing candidate for development into novel ligand scaffolds.

Future research could explore the derivatization of the free amine group to create a library of bidentate or tetradentate ligands. The Cbz-protected amine provides a useful handle that can be retained during ligand synthesis and potentially removed in a later step to reveal a second coordination site or to modulate the ligand's electronic properties. The synthesis of organocatalysts based on chiral diamine scaffolds, such as (1R,2R)-cyclohexane-1,2-diamine, has been reported, suggesting a viable pathway for the development of catalysts derived from this compound. mdpi.com

The potential applications for such novel ligands are vast, spanning reactions such as asymmetric hydrogenation, conjugate additions, and cross-coupling reactions. mdpi.comnih.gov The systematic modification of the substituents on the diamine backbone could allow for the fine-tuning of the steric and electronic environment around the metal center, leading to enhanced enantioselectivity and catalytic activity. For instance, chiral diamine ligands have been successfully employed in nickel-catalyzed asymmetric cross-couplings. researchgate.net

Moreover, the compound itself could be investigated as a precursor for N-heterocyclic carbene (NHC) ligands. The diamine backbone can be incorporated into the heterocyclic ring of the NHC, with the chirality of the butane-1,2-diamine influencing the stereochemical outcome of the catalyzed reaction. The development of such chiral NHC ligands from readily available diamines like trans-1,2-diaminocyclohexane has proven to be a successful strategy in asymmetric catalysis. mdpi.com

| Potential Ligand/Catalyst Type | Design Principle | Target Catalytic Transformations |

|---|---|---|

| Chiral Bidentate/Tetradentate Ligands | Derivatization of the free amine; potential deprotection of the Cbz-group. | Asymmetric hydrogenation, conjugate addition, cross-coupling reactions. mdpi.comnih.gov |

| Organocatalysts | Incorporation of the chiral diamine scaffold into a bifunctional catalyst design. mdpi.com | Michael additions, aldol (B89426) reactions, Mannich reactions. |

| N-Heterocyclic Carbene (NHC) Ligands | Formation of a chiral imidazolium (B1220033) salt precursor from the diamine. | Asymmetric catalysis in various C-C and C-N bond-forming reactions. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for straightforward scalability. acs.orgnih.gov The synthesis of monoprotected diamines, which can be challenging in batch due to competing reactions, is particularly well-suited for flow chemistry platforms. acs.org

Future research will likely focus on developing a continuous flow process for the synthesis of this compound. This would involve the precise control of stoichiometry, reaction time, and temperature within a microreactor or a tubular flow reactor to maximize the yield of the desired mono-protected product while minimizing the formation of di-protected and unprotected diamines. Studies on the flow-mediated synthesis of N-Boc and N-Fmoc monoprotected diamines have demonstrated the feasibility and benefits of this approach, achieving high productivity and good to excellent yields. acs.orgnih.govacs.org A similar strategy could be readily adapted for Cbz-protection.

Furthermore, the integration of such a flow synthesis module into a larger, automated platform could enable the on-demand production of this compound and its direct use in subsequent reaction steps. This "synthesis-on-demand" capability is a hallmark of modern automated chemistry and can significantly accelerate drug discovery and development timelines. For example, a flow reactor producing the target compound could be directly coupled to another reactor for its use in a catalytic reaction or for further derivatization, all under automated control. thieme-connect.de

The development of automated platforms for chiral amine synthesis is an active area of research, and the inclusion of this compound in these systems would broaden their synthetic capabilities. nih.gov The combination of flow chemistry with in-line purification and real-time analytical techniques would provide a powerful tool for the efficient and controlled synthesis of this important chiral building block.

| Flow Chemistry/Automation Aspect | Key Technology | Anticipated Benefits |

|---|---|---|

| Continuous Synthesis | Microreactors, tubular flow reactors. acs.org | Improved yield and selectivity, enhanced safety, scalability. acs.orgnih.gov |

| Automated Multi-step Synthesis | Coupled reactor modules, robotic liquid handlers. | "Synthesis-on-demand", reduced manual intervention, accelerated discovery. thieme-connect.de |

| Process Analytical Technology (PAT) | In-line IR, HPLC, or NMR spectroscopy. | Real-time reaction monitoring and optimization, improved process control. |

Q & A

Q. What are the established synthetic routes for 2-N-Cbz-butane-1,2-diamine, and how can purity be optimized?

- Methodological Answer : A common approach involves the reaction of 1,2-diaminobutane with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Ethanol (EtOH) and pyridine are typically used as solvents to neutralize HCl byproducts . For purification, recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity can be confirmed via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect NH stretches (3350–3400 cm⁻¹) and Cbz carbonyl (1690–1710 cm⁻¹) .

- ¹H NMR : Key signals include:

- NH protons (δ 1.4–1.8 ppm, broad, exchangeable with D₂O).

- Cbz aromatic protons (δ 7.2–7.4 ppm, multiplet).

- Methylene groups adjacent to amine (δ 2.6–3.1 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₈N₂O₂: 246.14).

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : this compound hydrochloride derivatives are hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Periodic NMR analysis (e.g., monitoring NH proton integrity) is advised to assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Schiff base formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the geometry of intermediates and transition states. For example, the amine group’s nucleophilicity can be quantified via Fukui indices, while electrostatic potential maps identify reactive sites for aldehyde condensation . Compare computational results with experimental kinetic data (e.g., reaction rates in DMF at 60°C) to validate models .

Q. What strategies resolve contradictions in NMR data for diamine derivatives?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to distinguish between broadened NH signals (due to hydrogen bonding) and conformational exchange .

- Decoupling Experiments : Irradiate NH protons to simplify adjacent methylene signals.

- 2D NMR : HSQC and HMBC correlations confirm connectivity between NH groups and Cbz aromatic carbons .

Q. How can reaction conditions be optimized for introducing Cbz protecting groups?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. EtOH/pyridine for yield and byproduct formation .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate benzylation.

- Kinetic Monitoring : Use in-situ IR to track carbonyl formation (1710 cm⁻¹) and adjust stoichiometry dynamically .

Q. What crystallographic methods are suitable for analyzing hydrogen bonding in this compound complexes?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (for small molecules) refines positional and thermal parameters. Hydrogen bonds (e.g., N–H⋯O) are identified using Olex2 or Mercury .

- Validation : Check R-factor convergence (<5%) and electron density maps for omitted residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.